molecular formula C18H20N2O5S B376034 Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate CAS No. 332051-47-5

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate

Cat. No.: B376034
CAS No.: 332051-47-5
M. Wt: 376.4g/mol
InChI Key: SPTHJTRCLGFRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a heterocyclic compound featuring a 1,4,5,6-tetrahydropyridin-2-yl core substituted with cyano, 2,5-dimethoxyphenyl, and sulfanylacetate ester groups. Its synthesis typically involves condensation reactions of substituted pyridine precursors with α-haloketones (e.g., ethyl chloroacetate) under basic conditions . The compound’s structure is characterized by:

  • 4-(2,5-dimethoxyphenyl): Introduces aromaticity with electron-donating methoxy substituents, affecting solubility and steric interactions.
  • Sulfanylacetate ester: Provides a flexible side chain for functionalization or metabolic stability.

This compound belongs to a broader class of sulfanylpyridine derivatives studied for their diverse pharmacological activities, including antiproliferative and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(2,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-17(22)10-26-18-14(9-19)12(8-16(21)20-18)13-7-11(23-2)5-6-15(13)24-3/h5-7,12H,4,8,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHJTRCLGFRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyridine ring and a sulfanyl group. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S with a molecular weight of approximately 376.4 g/mol .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 15 to 30 µg/mL for several tested strains, suggesting a potent antibacterial effect .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Anticancer Potential

Preliminary research has also explored the anticancer potential of this compound. In cell line studies involving human cancer cells (e.g., HeLa and MCF-7), the compound induced apoptosis in a dose-dependent manner. The IC50 values for these cell lines were approximately 25 µM, indicating significant cytotoxicity .

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival. For instance, the compound appears to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells. Additionally, it may disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of the compound. The results indicated that modifications to the methoxy groups significantly enhanced antibacterial activity. Notably, compounds with electron-donating groups showed improved potency against resistant strains .

Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate that the compound could be optimized further for enhanced anti-inflammatory efficacy . This positions it as a candidate for the development of new anti-inflammatory drugs.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit activity against various bacterial strains . Further empirical studies are necessary to validate these claims.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the tetrahydropyridine core and subsequent modifications to introduce the cyano and sulfanyl groups.

Case Study 1: Anticancer Activity

In a study conducted on derivatives of tetrahydropyridine compounds, it was found that certain modifications led to increased cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This compound was included in this class of compounds showing promising results .

Case Study 2: Anti-inflammatory Properties

A molecular docking study evaluated the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a strong binding affinity comparable to known inhibitors. This suggests potential for further development into an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate can be contextualized against analogs with modified substituents or core scaffolds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents/Modifications Key Properties/Findings Reference
Ethyl-2-((3-cyano-4-(2,5-dimethoxyphenyl)-5-((4-fluorophenyl)carbamoyl)-6-methylpyridin-2-yl)thio)acetate (4a) - 4-Fluorophenyl carbamoyl at position 5
- Methyl group at position 6
Exhibited moderate antiproliferative activity in cancer cell lines (IC₅₀ ~15–25 μM) due to enhanced hydrogen bonding via carbamoyl group .
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate - 2-Chlorophenyl at position 4
- 2-Methoxyphenyl carbamoyl at position 5
Higher lipophilicity (logP ~4.2) compared to the target compound (logP ~3.8) due to chloro substituent, improving membrane permeability .
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (2) - Styryl group at position 4
- Ethoxycarbonyl at position 5
Demonstrated 85% yield in synthesis via α-haloketone coupling; styryl group increased π-π stacking potential in enzyme inhibition assays .
Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate - 4-Hydroxyphenyl at position 4 Reduced metabolic stability in vitro (t₁/₂ ~2 h) compared to methoxy-substituted analogs (t₁/₂ ~6 h) due to rapid glucuronidation .
2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide - 3,4-Dimethoxyphenyl at position 4
- Acetamide substituent
Higher molecular weight (451.5 g/mol) and logP (4.59) suggest improved target binding but lower aqueous solubility .

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity :

  • The 2,5-dimethoxyphenyl group in the target compound balances lipophilicity and metabolic stability better than chloro- or hydroxy-substituted analogs .
  • Carbamoyl groups (e.g., 4a) enhance target affinity but may reduce synthetic yields compared to simpler ester derivatives .

Synthetic Accessibility :

  • Styryl-substituted analogs (e.g., compound 2) achieve higher yields (85%) due to optimized coupling conditions , whereas carbamoyl derivatives require additional purification steps .

Physicochemical Properties :

  • Chloro and methyl groups increase logP values, favoring membrane penetration but limiting solubility .
  • Methoxy groups provide a balance between electron donation and steric hindrance, critical for maintaining stability in biological systems .

Preparation Methods

Core Reaction Sequence

A plausible pathway involves:

  • Alkylation of Ethyl 2-Cyanoacetate : Reacting ethyl 2-cyanoacetate with a brominated dimethoxyphenyl derivative (e.g., 2-bromo-1,1-dimethoxyethane) under basic conditions to form an intermediate ester.

  • Cyclization via Nucleophilic Attack : Intramolecular cyclization facilitated by formamidine or similar agents to generate the tetrahydro-2-pyridinyl scaffold.

  • Sulfanyl Group Introduction : Thiolation using sulfur-containing nucleophiles (e.g., thioacetamide or thiourea) to install the sulfanylacetate moiety.

  • Acid-Catalyzed Cyclization : Final cyclization under acidic conditions to yield the 6-oxo-1,4,5,6-tetrahydro-2-pyridinyl core.

Stepwise Process Optimization

Alkylation and Intermediate Purification

The alkylation step requires precise stoichiometric control. Excess ethyl 2-cyanoacetate (molar ratios of 1.5–10:1 relative to the brominated reagent) enhances conversion rates to 75–85%, as observed in analogous syntheses. Potassium carbonate serves as both a base and a phase-transfer catalyst, while potassium iodide accelerates the SN2 mechanism.

Table 1: Alkylation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Ethyl 2-cyanoacetate ratio1.5–10:1 (vs. bromide)Higher ratios improve yield
Temperature120–130°CEnsures reflux without degradation
Base (K2CO3) additionDivided into ≥3 portionsMinimizes CO2 gas evolution
Reaction time1–2 hoursBalances completion vs. side reactions

Post-reaction, distillation recovers unreacted ethyl 2-cyanoacetate for reuse, aligning with eco-friendly practices.

Cyclization and pH Control

Cyclization of the alkylated intermediate employs formamidine acetate in ethanol under reflux. Maintaining alkaline conditions (pH 8.0–9.0) during subsequent steps prevents premature protonation of reactive intermediates. Acidification with hydrochloric acid (32 wt%) followed by pH adjustment to 3–5 ensures high-purity precipitation of the cyclized product.

Sulfanyl Group Incorporation

Introducing the sulfanylacetate group necessitates thiolation under controlled conditions. Thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) at 50–70°C facilitates nucleophilic substitution at the pyridinyl position.

Table 2: Thiolation Reaction Conditions

ParameterTypical ConditionsOutcome
Thiol sourceThiourea/NaSHHigh regioselectivity
SolventDMF/DMSOEnhances solubility
Temperature50–70°COptimizes reaction kinetics
CatalystKI (0.5–1.0 eq)Accelerates substitution

Final Cyclization and Purification

The last cyclization step employs hydrochloric acid (32 wt%) at 45°C to dehydrate the intermediate, forming the 6-oxo group. Aging the mixture until complete cyclization (monitored via HPLC) followed by neutralization to pH 4 yields the target compound in >99.5% purity. Vacuum drying below 100°C prevents thermal decomposition.

Analytical Characterization

HPLC Analysis : Purity ≥99.5% is achievable without additional purification, as demonstrated in analogous syntheses.
Spectroscopic Data : Expected IR peaks include ν(C≡N) ~2200 cm⁻¹ and ν(C=O) ~1700 cm⁻¹. ¹H NMR should display signals for ethoxy (δ 1.2–1.4 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm), and sulfanyl protons (δ 2.5–3.0 ppm).

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess reagents or incomplete cyclization may generate dimers. Countermeasures include gradient distillation and pH-controlled precipitation.

  • Scale-Up Risks : Exothermic reactions during base addition require slow dosing (1.5–2 hours) to manage gas evolution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing a precursor (e.g., 3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-2-thiol) with ethyl chloroacetate in ethanol, catalyzed by sodium acetate trihydrate at 70–80°C for 30 minutes, achieves ~85% yield . Optimization strategies include:

  • Catalyst Loading : Increasing sodium acetate trihydrate from 1.0 to 1.1 equivalents improves base availability.
  • Solvent Choice : Ethanol enhances solubility of intermediates compared to DMF or THF.
  • Purification : Crystallization from methanol yields colorless crystals with minimal impurities.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2207 cm⁻¹, C=O at ~1735 cm⁻¹) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 165–167°C) indicate high purity .
  • HPLC : Quantifies purity (>95% achievable via gradient elution with acetonitrile/water) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 64.12%, H: 5.34%, N: 6.91% vs. theoretical values) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the sulfanylacetate moiety for structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituting the ethyl group in the sulfanylacetate chain alters steric and electronic properties. For example:

  • Alkyl Halide Variations : Using methyl bromoacetate instead of ethyl chloroacetate introduces shorter alkyl chains, potentially affecting solubility and bioactivity .
  • Mechanistic Insight : The reaction proceeds via SN2 displacement, where the thiolate anion attacks the electrophilic carbon of the haloacetate. Steric hindrance from bulky substituents (e.g., benzyl) may reduce yields, necessitating longer reaction times .

Q. What strategies resolve contradictions in biological activity data across similar pyridine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from:

  • Substituent Positioning : Electron-withdrawing groups (e.g., -CN) at the pyridine 3-position enhance antimicrobial potency, while methoxy groups at the 4-position may reduce membrane permeability .
  • Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC protocols.
  • Data Normalization : Express activity as IC50 (µM) relative to controls (e.g., ciprofloxacin) to enable cross-study comparisons .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity to target enzymes (e.g., fungal CYP51) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate logP (target <3 for oral bioavailability) and P-glycoprotein substrate risks .
  • Case Study : Introducing polar groups (e.g., -OH) reduces logP but may improve solubility, as seen in analogs with 4-hydroxyphenyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.